4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester
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Overview
Description
“4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C19H23BO3 . It is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to a phenylboronic acid pinacol ester via a carbonylamino linker . The molecular weight of the compound is 311.15 .Chemical Reactions Analysis
Boronate esters, such as this compound, are used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.15 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Hydrolysis Susceptibility
Phenylboronic pinacol esters, such as 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester, are explored for their potential in drug delivery and neutron capture therapy due to their boron-carrying capabilities. However, their susceptibility to hydrolysis, especially at physiological pH, poses a challenge for their pharmacological use. This characteristic demands careful consideration in their application to ensure stability in aqueous environments (Achilli et al., 2013).
H2O2-Cleavable Poly(ester-amide) Synthesis
The compound has been utilized in the synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating its potential in creating polymers that degrade in response to hydrogen peroxide. This attribute is particularly beneficial for the development of controlled release systems in drug delivery, highlighting the compound's relevance in designing responsive materials for biomedical applications (Cui et al., 2017).
Phosphorescence Properties
A surprising discovery has shown that arylboronic esters, including derivatives similar to the compound , exhibit long-lived room-temperature phosphorescence in the solid state. This finding updates the understanding of phosphorescent organic molecules, suggesting new avenues for the use of simple arylboronic esters in materials science, particularly in the development of organic phosphorescent materials for optoelectronic applications (Shoji et al., 2017).
Supramolecular Assemblies with β-Cyclodextrin
Investigations into the interactions between boric acid derivatives and β-cyclodextrin have revealed that compounds like phenylboronic pinacol esters can form host-guest inclusion complexes. These findings lay the groundwork for future research on supramolecular systems involving boron compounds, with potential applications ranging from drug delivery to the creation of novel materials (Kasprzak et al., 2018).
Future Directions
The future directions of this compound could involve its use in further development and optimization of Suzuki–Miyaura coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, a key step in many organic synthesis processes . Therefore, compounds like “4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester” will continue to be of interest in the field of organic chemistry.
properties
IUPAC Name |
benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWMPZPBDFVAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701109092 |
Source
|
Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester | |
CAS RN |
1256359-24-6 |
Source
|
Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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